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Compound of Interest

Compound Name: 2-(2-oxocyclopentyl)acetic Acid

Cat. No.: B075209

An In-depth Technical Guide to 2-(2-Oxocyclopentyl)acetic Acid: Synthesis, Properties, and
Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive overview of 2-(2-oxocyclopentyl)acetic acid,
a key chemical intermediate with significant applications in the pharmaceutical industry. We will
delve into its chemical identity, physicochemical properties, and detailed synthesis
methodologies. The narrative emphasizes the rationale behind synthetic choices, focusing on
efficiency and scalability. A critical application of this compound as a precursor in the synthesis
of active pharmaceutical ingredients (APIs) will be explored. This document is intended for
researchers, chemists, and professionals in drug development who require a deep technical
understanding of this versatile building block.

Nomenclature and Chemical Identity

2-(2-Oxocyclopentyl)acetic acid is a bifunctional organic molecule containing both a ketone
and a carboxylic acid group. This structure makes it a valuable synthon for introducing a
cyclopentanone moiety with a reactive side chain. Its formal identification and key identifiers
are summarized below.
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Identifier Value Reference
IUPAC Name 2-(2-oxocyclopentyl)acetic acid  [1]

CAS Number 1460-38-4 [1][21[3]14]1[5]
Molecular Formula C7H1003 [1112]14]
Molecular Weight 142.15 g/mol [1112][5]
Canonical SMILES C1CC(C(=0)C1)CC(=0)0 [1][2]

OLLLIBGOZUPLOK-
InChliKey [1][5]
UHFFFAOYSA-N

2-Oxocyclopentaneacetic acid,
Cyclopentaneacetic acid, 2-

Synonyms 0X0-, 2- [1112][31[5]
carboxymethylcyclopentan-1-

one

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction
optimization, and purification. 2-(2-Oxocyclopentyl)acetic acid is a solid at room temperature
with characteristics typical of a small-molecule carboxylic acid.
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Property Value Reference

Melting Point 47-51 °C [2][5]

. ] 316.5 °C at 760 mmHg; 170-
Boiling Point [2][5]
180 °C at 5 Torr

Density 1.21 g/cm3 (Predicted) [2][5]
pKa 4.36 £ 0.10 (Predicted) [2][5]
Flash Point 159.5°C [2]

XLogP3 -0.1 [1][2]
Hydrogen Bond Donor Count 1 [1][2]
CH:);i:;gen Bond Acceptor 3 (2]
Rotatable Bond Count 2 [1112]

Synthesis Methodologies

The efficient synthesis of 2-(2-oxocyclopentyl)acetic acid is crucial for its application as a
pharmaceutical intermediate. Several routes have been developed, but modern approaches
prioritize efficiency, cost-effectiveness, and environmental considerations. A highly effective
method is the "one-pot" synthesis starting from diethyl adipate.[6] This strategy is
advantageous as it minimizes intermediate isolation steps, thereby reducing solvent waste,
shortening production cycles, and often increasing overall yield.[6]

One-Pot Synthesis from Diethyl Adipate

This process leverages an intramolecular Dieckmann condensation, followed by alkylation and
subsequent hydrolysis/decarboxylation to yield the target acid.

Causality Behind Experimental Choices:

o Dieckmann Condensation: Using sodium metal in a high-boiling solvent like toluene allows
for the formation of a sodium alkoxide in situ, which acts as the base to deprotonate the a-
carbon of diethyl adipate, initiating the intramolecular cyclization to form a 3-keto ester.
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e One-Pot Approach: Proceeding directly to the alkylation step after condensation without
isolating the cyclic 3-keto ester intermediate is a key efficiency. This avoids a lengthy workup
and purification, saving time and materials.

» Hydrolysis and Decarboxylation: The final step uses acid to hydrolyze both ester groups. The
resulting 3-keto acid is unstable and readily undergoes decarboxylation upon heating to yield
the final product.

Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from established industrial methods.[6]
e Cyclization & Alkylation:

o To a reactor containing toluene, add sodium metal (1.0 eq.). Heat the mixture to reflux with
vigorous stirring to form a fine sodium sand.

o Cool to 85 °C and add a solution of diethyl adipate (1.0 eq.) in toluene. Stir for 6 hours to
complete the Dieckmann condensation.

o Cool the reaction mixture again to 85 °C and add ethyl chloroacetate (1.0 eq.) dropwise,
maintaining the temperature below 100 °C.

o Stir at 85 °C for an additional 3 hours to ensure complete alkylation.
e Hydrolysis & Decarboxylation:

o After cooling, wash the reaction mixture with water.

o Concentrate the organic layer under reduced pressure.

o Add an aqueous acid solution (e.g., HCIl or H2S0Oa4) to the crude residue and heat to reflux
for 4-8 hours to effect hydrolysis and decarboxylation.

o Workup and Purification:

o Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl
acetate).
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o Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate
in vacuo to yield crude 2-(2-oxocyclopentyl)acetic acid.

o The crude acid can be used directly in the next step (e.g., esterification) or purified by
distillation or crystallization.

Synthesis Workflow Diagram
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Caption: One-pot synthesis of 2-(2-oxocyclopentyl)acetic acid and its ester.
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Applications in Drug Development

The primary value of 2-(2-oxocyclopentyl)acetic acid in the pharmaceutical sector is as a
precursor to its ethyl ester, ethyl 2-oxocyclopentylacetate. This ester is a documented key
intermediate in the synthesis of Laropiprant, a selective antagonist of the prostaglandin D2
receptor 1 (DP1).[6]

Mechanism of Action Context: Laropiprant was developed to mitigate the flushing (vasodilation)
side effect associated with niacin (nicotinic acid) therapy for dyslipidemia. Niacin stimulates the
production of prostaglandin Dz (PGD:z), which then binds to DP1 receptors on blood vessel
smooth muscle cells, causing relaxation and the characteristic flushing. By blocking this
receptor, Laropiprant prevents the PGDz-mediated vasodilation without interfering with the
beneficial lipid-modifying effects of niacin.

Logical Relationship Diagram: From Intermediate to
Biological Target
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Caption: Role of the title compound in the synthesis and action of Laropiprant.

Spectroscopic Characterization
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Confirmation of the structure of 2-(2-oxocyclopentyl)acetic acid relies on standard
spectroscopic methods. While raw spectra should be consulted for definitive analysis, the
expected features are as follows:

e Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key
functional groups. Two characteristic carbonyl (C=0) stretching bands are expected: one for
the cyclopentanone ketone (typically ~1740 cm~1) and another for the carboxylic acid
(typically ~1710 cm~1). A very broad O-H stretching band from the carboxylic acid dimer is
also expected from ~3300 to 2500 cm~1. Public databases confirm the availability of
experimental IR and Raman spectra for this compound.[1]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum would show complex multiplets for the aliphatic protons on the
cyclopentyl ring and the methylene group of the acetic acid side chain. A downfield, broad
singlet corresponding to the acidic proton of the carboxylic acid would also be present,
which is exchangeable with D20.

o 13C NMR: Two signals in the carbonyl region would be diagnostic: one for the ketone
carbon (~215-220 ppm) and one for the carboxylic acid carbon (~175-180 ppm). Several
signals in the aliphatic region (~20-50 ppm) would correspond to the remaining carbon
atoms.

Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
o Hazard Classification: 2-(2-Oxocyclopentyl)acetic acid is classified as an irritant.[5]
» GHS Hazard Statements:
o H315: Causes skin irritation.[5]
o H319: Causes serious eye irritation.[5]

o H335: May cause respiratory irritation.[5]

 Precautionary Statements:
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o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
o P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[5]

» Handling Recommendations: Handle in a well-ventilated fume hood. Use standard personal
protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant
gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

2-(2-Oxocyclopentyl)acetic acid is more than a simple bifunctional molecule; it is a
strategically important building block for the pharmaceutical industry. Its efficient, scalable
synthesis via modern one-pot methods makes it an economically viable starting material. Its
role as a direct precursor to an intermediate for the DP1 antagonist Laropiprant highlights its
relevance in drug development. A thorough understanding of its properties, synthesis, and
reactivity is essential for chemists and scientists working to create novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["2-(2-oxocyclopentyl)acetic acid" IUPAC name and
synonyms]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075209#2-2-oxocyclopentyl-acetic-acid-iupac-name-
and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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